N-{4-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide
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Overview
Description
N-{4-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide is a complex organic compound that features both indole and quinoxaline moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide typically involves multiple steps, including the formation of the indole and quinoxaline rings, followed by their coupling. Common synthetic routes include:
Formation of the Indole Ring: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Formation of the Quinoxaline Ring: This involves the condensation of an o-phenylenediamine with a diketone.
Coupling of Indole and Quinoxaline Moieties: The final step involves coupling the indole and quinoxaline derivatives with an appropriate linker, such as a propan-2-yl group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoxaline rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroindole derivatives .
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be explored as a lead compound for developing new drugs with anticancer, antiviral, or antimicrobial properties.
Biological Studies: The compound can be used to study the biological activities of indole and quinoxaline derivatives, including their interactions with various biological targets.
Chemical Biology: It can serve as a probe to investigate cellular pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of N-{4-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole and quinoxaline moieties are known to bind to various biological macromolecules, potentially inhibiting or modulating their activity . The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptamine and serotonin, which also contain the indole moiety.
Quinoxaline Derivatives: Compounds such as quinoxaline-2,3-dione and quinoxaline-1,4-dioxide.
Uniqueness
N-{4-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide is unique due to its combined indole and quinoxaline structures, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C29H28N4O3 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[4-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-oxoquinoxalin-2-yl]-N-[(2-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C29H28N4O3/c1-19-10-4-5-12-23(19)18-32(21(3)34)27-29(36)33(26-15-9-7-13-24(26)30-27)20(2)28(35)31-17-16-22-11-6-8-14-25(22)31/h4-15,20H,16-18H2,1-3H3 |
InChI Key |
IXNBPLXGUWOEKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=NC3=CC=CC=C3N(C2=O)C(C)C(=O)N4CCC5=CC=CC=C54)C(=O)C |
Origin of Product |
United States |
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